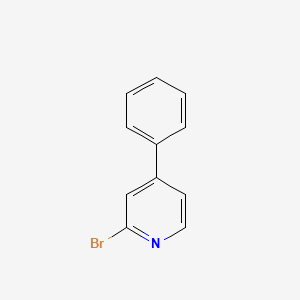

2-溴-4-苯基吡啶

描述

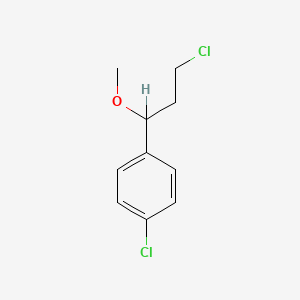

2-Bromo-4-phenylpyridine is a brominated pyridine derivative that is of interest in various fields of chemistry due to its potential as an intermediate in the synthesis of complex molecules. The presence of the bromine atom makes it a versatile compound for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through different methods. For instance, the Kröhnke synthesis has been utilized to functionalize terpyridines, which are related to the pyridine structure of interest . Additionally, multicomponent chemistry has been employed using 2-isocyanopyridines, with 2-bromo-6-isocyanopyridine being highlighted for its stability and synthetic efficiency . The 'halogen dance' reaction is another method used to synthesize 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, which can then be further modified .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be characterized using techniques such as X-ray crystallography. For example, the X-ray structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, a related compound, has been determined, providing insights into the geometry and intramolecular interactions of such molecules .

Chemical Reactions Analysis

Brominated pyridines can undergo various chemical reactions, including Suzuki cross-coupling, which allows for the regioselective functionalization of the pyridine ring . The halogen dance reaction is another example, which has been used to create a variety of pentasubstituted pyridines . These reactions demonstrate the reactivity and versatility of brominated pyridines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's boiling point, solubility, and reactivity. The crystal packing and solid-state structures of related compounds have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in stabilizing these structures .

科学研究应用

合成和结构分析

配合物的合成

2-溴-4-苯基吡啶在铜(II)和氧化钒(IV)配合物的合成中被使用。这些化合物展示了有趣的热性和结构性能 (Takjoo, Mague, Akbari, & Ebrahimipour, 2013)。

反应性研究

该化合物的反应性,特别是在液氨中与钾胺的反应中,已经被研究。这些研究为新颖的环裂解产物和潜在的反应机制提供了见解 (Streef, Hertog, & Plas, 1985)。

催化和化学合成

催化性质

已经对涉及2-溴-4-苯基吡啶的配合物的催化性质进行了研究。这些配合物用于合成其他化合物,并展示了显著的催化活性 (Wang, Hao, Zhang, Gong, & Song, 2011)。

交叉偶联反应

该化合物在Suzuki交叉偶联反应中发挥着关键作用,作为合成各种吡啶衍生物的前体 (Senter, Rumple, Medina-Ramos, Houle, Cheng, Gelbaum, Fisk, Holden, Pollet, Eckert, & Liotta, 2014)。

光物理和电化学性质

光物理研究

进行了包含2-溴-4-苯基吡啶的配合物的光物理性质研究。这些研究对于理解这些化合物的发射和吸收特性至关重要 (Leslie, Batsanov, Howard, & Williams, 2004)。

氧化还原行为分析

已经探索了含有功能化2,2'-联吡啶的铱(III)环金属配合物的氧化还原行为,其中包括2-溴-4-苯基吡啶的衍生物。这些分析为这些材料的电子和氧化还原性质提供了宝贵信息 (Neve, Crispini, Sebastiano Campagna, & Serroni, 1999)。

作用机制

Target of Action

The primary target of 2-Bromo-4-phenylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

2-Bromo-4-phenylpyridine interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . This interaction results in the inhibition of the kinase, thereby modulating cellular processes .

Biochemical Pathways

The inhibition of p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This modulation of cytokine release can have downstream effects on various diseases, including cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . These properties can impact the bioavailability of the compound.

Result of Action

The result of the action of 2-Bromo-4-phenylpyridine is the inhibition of the p38α MAP kinase, leading to a decrease in the release of pro-inflammatory cytokines . This can have therapeutic effects in the treatment of cytokine-driven diseases and neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-phenylpyridine can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability . Furthermore, exposure to dust should be avoided, and protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling the compound .

属性

IUPAC Name |

2-bromo-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIILKQTJUOQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068915 | |

| Record name | 2-Bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-phenylpyridine | |

CAS RN |

54151-74-5 | |

| Record name | 2-Bromo-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54151-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054151745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-bromo-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

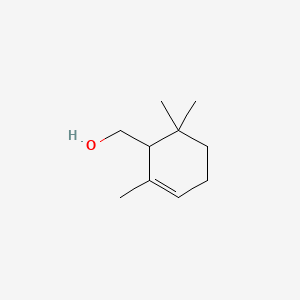

![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)